4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid
Description
Properties
IUPAC Name |
4-(6,7-dimethoxy-4-oxoquinazolin-3-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-20-11-6-9-10(7-12(11)21-2)15-8-16(14(9)19)5-3-4-13(17)18/h6-8H,3-5H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQSTSRWNBBLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid typically involves the condensation of 6,7-dimethoxy-4-oxo-3,4-dihydroquinazoline with butanoic acid derivatives under specific reaction conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is C14H16N2O5, with a molecular weight of approximately 292.29 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities. The structure includes a butanoic acid moiety attached to a dimethoxy-substituted quinazolinone, contributing to its unique properties.
Chemistry
In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the formation of derivatives that may exhibit enhanced biological activities or novel properties .
Biological Activities
Research has indicated that this compound may possess several biological activities:
Medical Applications
The ongoing exploration of this compound as a therapeutic agent focuses on its potential use in treating various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development .
Industrial Uses
In the pharmaceutical and agrochemical industries, this compound is utilized as an intermediate in the synthesis of new materials and active ingredients. Its properties make it suitable for developing innovative products that require specific chemical functionalities .
Comparative Analysis of Related Compounds
To better understand the unique aspects of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methoxyquinazolinone | Quinazoline core with methoxy group | Less complex than the target compound |
| 7-Hydroxyquinazoline | Hydroxy group at position 7 | Lacks the dimethoxy substitution |
| 2-Aminoquinazoline | Amino group substitution | Different functional groups affecting activity |
| 4-(2-Hydroxyphenyl)butanoic acid | Phenolic substitution | Provides different biological activity profiles |
The unique combination of dimethoxy groups and the butanoic acid moiety in this compound contributes to its distinctive biological activities compared to these similar compounds .
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations
Structural Divergence: The target compound’s quinazolinone core distinguishes it from phenoxy-based auxin herbicides (e.g., MCPB, 2,4-DB) . While the latter rely on halogenated phenoxy groups for herbicidal activity, the quinazolinone system may target enzymes or receptors in eukaryotic systems.
Functional Implications: Auxin Herbicides (MCPB, 2,4-DB): These compounds mimic natural auxins, disrupting plant growth via uncontrolled cell elongation. The target compound’s lack of phenoxy groups suggests a different mechanism, possibly targeting mammalian or microbial systems . Caffeic Acid: The hydroxyl groups in caffeic acid confer antioxidant activity, whereas the methoxy groups in the target compound may reduce redox activity but improve metabolic stability . Quinazolinone Derivatives (e.g., Compound 4l): The target compound’s simpler structure (single quinazolinone vs. bis-quinazolinone in 4l) may offer synthetic accessibility and reduced toxicity .
Biological Activity
4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
The compound is characterized by the following chemical properties:
- IUPAC Name : 4-(6,7-dimethoxy-4-oxo-3(4H)-quinazolinyl)butanoic acid
- Molecular Formula : C14H16N2O5
- Molecular Weight : 288.29 g/mol
- Purity : ≥95% .
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antitumor Activity : The compound's structural features suggest potential interactions with cellular pathways involved in tumor growth and proliferation.
- Histone Deacetylase Inhibition : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles that can suppress tumorigenesis .
- Antioxidant Properties : The presence of methoxy groups may contribute to antioxidant activities, potentially protecting cells from oxidative stress.
Antitumor Activity
A study evaluating the antiproliferative effects of various quinazoline derivatives indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values ranged from 5 to 15 µM, demonstrating a strong dose-dependent relationship .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
| MCF7 (Breast Cancer) | 8 |
HDAC Inhibition
In vitro studies have shown that certain derivatives exhibit potent HDAC inhibitory activity. For instance, compounds structurally related to this quinazoline derivative were found to have IC50 values ranging from 0.5 µM to 2 µM against various HDAC isoforms .
Case Studies
- Case Study on Anticancer Effects : A recent investigation into the anticancer properties of quinazoline derivatives revealed that treatment with this compound resulted in significant apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .
- Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. The compound has been classified with hazard statements indicating potential toxicity if ingested and skin irritation upon contact . Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to construct the quinazolinone core in 4-(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid?
- The quinazolinone core can be synthesized via cyclocondensation reactions. For example, hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in DMSO to form triazole intermediates, which are further functionalized . Cross-coupling reactions, such as Suzuki-Miyaura coupling using PdCl₂(PPh₃)₂ and arylboronic acids, are also effective for introducing aryl substituents to the quinazolinone scaffold . Key intermediates include substituted anthranilic acids or hydrazides, with yields optimized via solvent selection (e.g., dioxane-water mixtures) and catalyst systems .
Q. How is the structural integrity of this compound validated?
- Characterization relies on spectroscopic and chromatographic methods:
- Melting Point (m.p.): Used to assess purity (e.g., m.p. 228–230°C for related quinazolinones ).
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent patterns, though signal overlap may require 2D techniques (e.g., NOESY) .
- IR Spectroscopy: Confirms functional groups (e.g., carbonyl stretches at ~1660 cm⁻¹) .
- TLC (Rf values): Monitors reaction progress (e.g., Rf = 0.59 in hexane/EtOH) .
Q. What solvent systems are recommended for solubility challenges during biological assays?
- Dimethyl sulfoxide (DMSO) or ethanol-water mixtures are preferred for in vitro studies due to the compound’s polar butanoic acid moiety. For purification, recrystallization in ethanol/water or chromatography (silica gel, hexane/EtOH) improves yield and purity .
Advanced Research Questions
Q. How can researchers optimize the cyclization step to address low yields in quinazolinone synthesis?
- Key factors include:
- Catalyst Screening: Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance coupling efficiency for aryl group introduction .
- Reaction Time/Temperature: Extended reflux (e.g., 18 hours in DMSO) improves cyclization .
- Stoichiometry: A 1:1 molar ratio of hydrazide to aldehyde minimizes side products .
Q. What advanced techniques resolve ambiguities in substituent regiochemistry on the quinazolinone ring?
- X-ray Crystallography: Defines absolute configuration when NMR signals overlap (e.g., unresolved peaks in triazine derivatives ).
- Isotopic Labeling: ¹⁵N or ¹³C labeling clarifies nitrogen/carbon connectivity in complex heterocycles.
- DFT Calculations: Predict chemical shift trends to validate experimental NMR assignments .
Q. How does modifying the butanoic acid side chain influence bioactivity, based on structure-activity relationship (SAR) studies?
- Acid Bioisosteres: Replacing the carboxylic acid with ester or amide groups alters membrane permeability.
- Chain Length: Shorter chains may reduce steric hindrance in target binding pockets.
- Substituent Effects: Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability.
Methodological Considerations
- Data Contradictions: Discrepancies in spectral data (e.g., missing NMR signals due to overlap ) require orthogonal validation via HRMS or alternative solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Safety Protocols: Follow guidelines for handling corrosive intermediates (e.g., glacial acetic acid ) and use PPE (gloves, goggles) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
